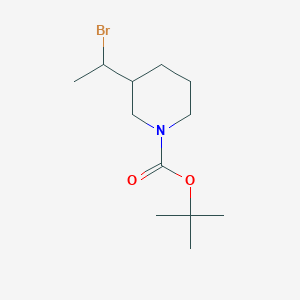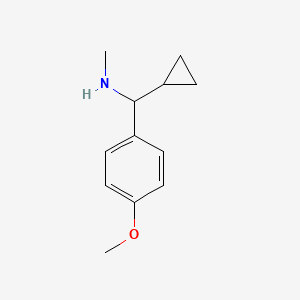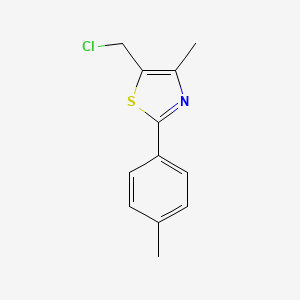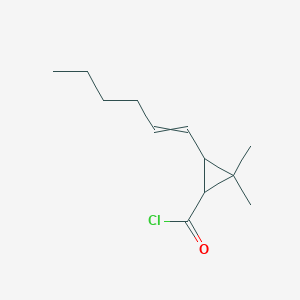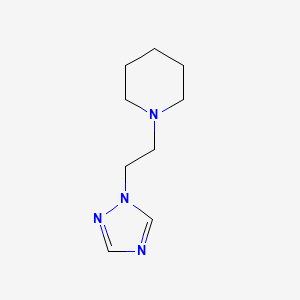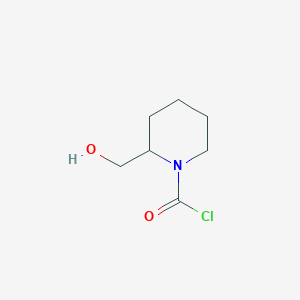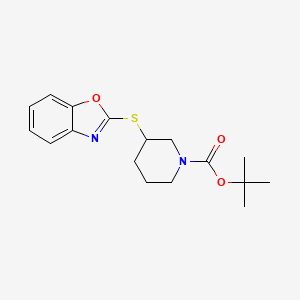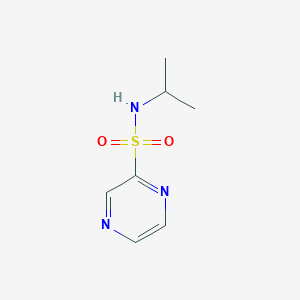![molecular formula C13H18ClNO2 B13956737 tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-chlorophenyl)ethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various derivatives and intermediates for further chemical reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
- tert-Butyl (2-chlorophenyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl chlorosulfonylcarbamate
Comparison:
- tert-Butyl (2-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage, making it less flexible in terms of molecular interactions.
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a bromine atom, which can influence its reactivity and biological activity.
- tert-Butyl chlorosulfonylcarbamate: Contains a chlorosulfonyl group, making it more reactive and suitable for different chemical applications.
Uniqueness: tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
VBBHTUOFXVCXNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)

